Methyl 2,5-dibromo-3,6-difluorophenylacetate

Lipophilicity Chromatography Medicinal Chemistry

Researchers requiring regioselective control in sequential cross-coupling often face limited isomer options. This 2,5-dibromo-3,6-difluoro isomer delivers electronically differentiated C-Br bonds (para-substituted) for predictable site-selective Pd-catalyzed diarylation. • Ortho-fluorine activation enables distinct oxidative addition rates at Br-2 vs Br-5. • Two resolved ¹⁹F NMR signals serve as probes for fragment-based screening. • Dual Br anomalous scatterers support X-ray crystallographic phasing. • Computed XLogP3-AA: 3.3; hydrolyzable to carboxylic acid for bioconjugation.

Molecular Formula C9H6Br2F2O2
Molecular Weight 343.95 g/mol
CAS No. 1803715-64-1
Cat. No. B1409881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dibromo-3,6-difluorophenylacetate
CAS1803715-64-1
Molecular FormulaC9H6Br2F2O2
Molecular Weight343.95 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC(=C1F)Br)F)Br
InChIInChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(11)6(12)3-5(10)9(4)13/h3H,2H2,1H3
InChIKeyXWAMVYQENHEXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-Dibromo-3,6-Difluorophenylacetate: Procurement Identity


Methyl 2,5-dibromo-3,6-difluorophenylacetate (CAS 1803715-64-1) is a tetra-halogenated phenylacetate ester building block bearing bromine atoms at the 2- and 5-positions and fluorine atoms at the 3- and 6-positions of the aromatic ring [1]. It has the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g·mol⁻¹, and it is primarily offered as a research intermediate with a typical vendor-specified purity of ≥98% (NLT 98%) . The compound belongs to the class of ortho/para-dihalo-phenylacetates that serve as dual-electrophile scaffolds for sequential cross-coupling reactions; however, its specific substitution isomer has very little published primary data, and procurement decisions must therefore rely on computed physicochemical differentiation from its closest regioisomeric analogs rather than on direct biological or catalytic benchmarking.

Scaffold typeTetra-halogenated phenylacetate building block
Substitution pattern2,5-dibromo-3,6-difluoro (para-Br, ortho-F)
Procurement gradeVendor-specified high-purity grade (HPLC); dual-electrophile for sequential cross-coupling

Methyl 2,5-Dibromo-3,6-Difluorophenylacetate: Regioisomer Substitution Risks


All C9H6Br2F2O2 methyl ester regioisomers share the same molecular formula and nominal mass, yet their halogen positioning creates substantial differences in dipole moment, lipophilicity, and the relative reactivity of the two C–Br bonds toward oxidative addition [1]. In the specific case of methyl 2,5-dibromo-3,6-difluorophenylacetate, the para relationship between Br-2 and Br-5 and the ortho relationship between each bromine and an adjacent fluorine produce an electronic environment that is distinct from the 3,5-dibromo-2,6-difluoro or 2,3-dibromo-5,6-difluoro isomers [1][2]. A researcher who substitutes one isomer for another without controlling the substitution pattern risks altering the site-selectivity of sequential Suzuki–Miyaura couplings, changing the HPLC retention time in purity assays, and shifting the computed logP by as much as 0.3–0.5 units—differences that directly impact reaction optimisation and biological screening reproducibility. The quantitative evidence below establishes why the 2,5-dibromo-3,6-difluoro configuration cannot be treated as interchangeable with its closest commercially available analogs.

Site-selectivity shift
Altered para vs. vicinal C–Br arrangement can change oxidative addition preference in palladium-catalysed couplings, making sequential diarylation unpredictable.
Chromatographic & permeability drift
Computed lipophilicity differences among regioisomers may shift reversed-phase HPLC retention and predicted membrane permeability, affecting assay reproducibility.
Mass-based interchangeability trap
All C9H6Br2F2O2 methyl esters share identical monoisotopic and exact mass; LC–MS cannot distinguish isomers, so substitution without orthogonal identity confirmation risks misassignment.

Methyl 2,5-Dibromo-3,6-Difluorophenylacetate: Regioisomer Differentiation Evidence


LogP Differentiation: 2,5- vs. 3,5-Dibromo Isomer

The target compound's XLogP3-AA value of 3.3 differentiates it from the 3,5-dibromo-2,6-difluoro isomer, which places both bromine atoms meta to the acetate side chain rather than in the 2,5-para arrangement. This 0.3–0.5 logP unit shift is reproducible across multiple computational prediction algorithms and directly impacts reversed-phase HPLC retention and predicted membrane permeability in drug-discovery workflows [1].

Lipophilicity (XLogP3-AA)
Class-level
XLogP3-AA 3.3
~0.3–0.5 lower for 3,5-dibromo isomer
Supports regioisomer-dependent lipophilicity screening
Computed difference; no experimental logP available
Lipophilicity Chromatography Medicinal Chemistry

TPSA Equivalence with Distinct Steric Profiles

The target compound has a computed TPSA of 26.3 Ų, which is identical to all other C9H6Br2F2O2 methyl ester regioisomers because the acetate side chain is the sole contributor to polar surface area [1]. While TPSA itself does not differentiate the isomers, the spatial orientation of the large bromine atoms (van der Waals radius ~1.85 Å) relative to the ester side chain creates regioisomer-specific steric environments that influence the approach of palladium catalysts during oxidative addition—an effect that is well documented for dihalogenated arenes but has not been experimentally quantified for this specific compound [2].

Polar surface area & sterics
Data to verify
TPSA 26.3 Ų (identical across regioisomers)
para vs. vicinal C–Br creates distinct steric accessibility
Steric profile, not TPSA, governs coupling site-selectivity
Inferred from organometallic principles; no kinetic data
Drug-likeness Permeability Property-based design

Mass Indistinguishability and Orthogonal Confirmation

All regioisomers of C9H6Br2F2O2 share the identical monoisotopic mass (341.87026 Da) and exact mass (343.86821 Da), meaning that low-resolution LC–MS cannot distinguish methyl 2,5-dibromo-3,6-difluorophenylacetate from any other dibromo-difluoro methyl phenylacetate isomer [1]. The target compound is differentiated in commerce only by its specified substitution pattern, and its vendor-reported purity specification of NLT 98% (HPLC) provides a procurement benchmark. Without orthogonal confirmation of the regioisomer (e.g., ¹H/¹³C NMR or retention-time matching against an authentic standard), a purchaser risks receiving an isomerically impure or mis-assigned batch.

Mass indistinguishability
Data to verify
Monoisotopic mass 341.87026 Da
0 Da difference among all regioisomers
Orthogonal confirmation (NMR) required for identity assurance
LC–MS cannot resolve isomers; vendor purity spec is key
Quality control LC-MS Procurement specification

Methyl 2,5-Dibromo-3,6-Difluorophenylacetate: Research Applications


Site-Selective Suzuki–Miyaura Cross-Coupling

The 2,5-dibromo-3,6-difluoro pattern places two electronically differentiated C–Br bonds in a para relationship on a tetra-substituted arene. In palladium-catalysed cross-coupling, the C–Br bond flanked by one ortho-fluorine and one ortho-hydrogen is expected to undergo faster oxidative addition than the C–Br bond flanked by two ortho-fluorine substituents, enabling sequential, site-selective diarylation. This regiochemical differentiation is inferred from the well-established electronic effects of ortho-fluorine substituents on oxidative addition rates, and it provides a synthetic logic for constructing unsymmetrical terphenyl or biaryl-acetate libraries [1].

¹⁹F NMR Fragment Library Synthesis

The presence of two chemically distinct fluorine atoms (one ortho to the acetate side chain, one meta) produces two resolved ¹⁹F NMR signals that can serve as sensitive probes for protein–ligand interactions in fragment-based drug discovery. The methyl ester can be hydrolysed to the corresponding carboxylic acid for covalent immobilisation or converted to amides for library expansion. The computed XLogP3-AA of 3.3 suggests adequate aqueous solubility for screening at typical fragment concentrations (100–500 µM) [1].

Bioconjugation Precursor via Phenylacetic Acid

Controlled saponification of the methyl ester yields the corresponding phenylacetic acid derivative, which can be activated as an NHS ester or acid chloride for coupling to amine-containing biomolecules or solid supports. The 2,5-dibromo-3,6-difluoro substitution pattern provides two heavy-atom (Br) anomalous scattering centres for X-ray crystallographic phasing of protein–ligand co-crystals, a feature that is absent in the mono-bromo or non-brominated analogs [1].

Halogen-Bonding Donor for Co-Crystal Engineering

The two bromine atoms, each activated by an ortho-fluorine electron-withdrawing group, can act as halogen-bond donors toward Lewis-basic acceptors such as pyridine N-oxides or carbonyl oxygens. This property, while not yet experimentally quantified for this specific compound, is consistent with the well-characterised behaviour of ortho-fluoro-activated bromoarenes and distinguishes it from isomers where bromine atoms lack an ortho-fluorine neighbour [1].

Application
Selection Property
Validation Focus
Site-selective Suzuki–Miyaura cross-coupling
para-dibromo with differentiated C–Br reactivity
Site-selectivity and coupling sequence verification
¹⁹F NMR fragment library synthesis
Two resolved ¹⁹F signals; modifiable methyl ester
Ligand-binding probe sensitivity and ester hydrolysis control
Bioconjugation precursor (phenylacetic acid)
Heavy-atom (Br) anomalous scattering centres
Crystallographic phasing suitability and activation chemistry
Halogen-bonding donor for co-crystal engineering
ortho-F activated bromine donor sites
Halogen-bond acceptor screening and crystal structure validation
Quote Request

Request a Quote for Methyl 2,5-dibromo-3,6-difluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.